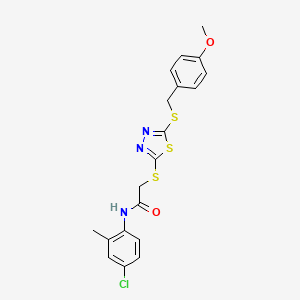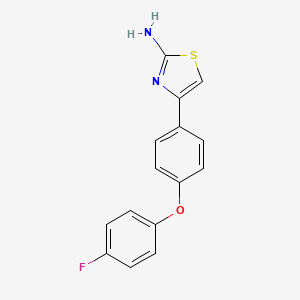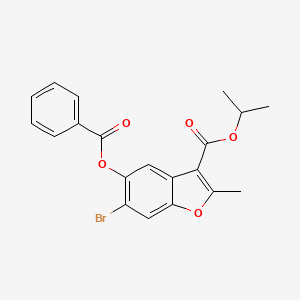
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin: is a synthetic compound commonly used as a protease substrate. It is characterized by its empirical formula C37H45N5O8 and a molecular weight of 687.78 g/mol . This compound is particularly valuable in biochemical research due to its ability to act as a fluorogenic substrate for various proteases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin involves multiple steps, including the coupling of amino acids and the attachment of the 7-amido-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard peptide synthesis protocols. This includes the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain .
Analyse Chemischer Reaktionen
Types of Reactions: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases. This hydrolysis results in the cleavage of the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin moiety .
Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, with the presence of specific proteases such as trypsin or chymotrypsin . The reactions are often carried out at a pH of around 7.5, which is optimal for many proteases .
Major Products: The major product formed from the hydrolysis of this compound is the fluorescent compound 7-amido-4-methylcoumarin . This product is used as an indicator of protease activity .
Wissenschaftliche Forschungsanwendungen
N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin involves its cleavage by specific proteases. The compound is designed to be a substrate for these enzymes, which recognize and hydrolyze the peptide bond between the amino acids and the 7-amido-4-methylcoumarin moiety . Upon cleavage, the fluorescent 7-amido-4-methylcoumarin is released, allowing for the quantification of protease activity .
Vergleich Mit ähnlichen Verbindungen
Comparison: N-Succinyl-ile-ile-trp 7-amido-4-methylcoumarin is unique due to its specific amino acid sequence, which makes it a suitable substrate for a distinct set of proteases. Compared to similar compounds, it offers a different specificity and sensitivity in detecting protease activity .
Eigenschaften
Molekularformel |
C37H45N5O8 |
|---|---|
Molekulargewicht |
687.8 g/mol |
IUPAC-Name |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(41-30(43)14-15-31(44)45)37(49)42-34(21(4)7-2)36(48)40-28(17-23-19-38-27-11-9-8-10-26(23)27)35(47)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38H,6-7,14-15,17H2,1-5H3,(H,39,47)(H,40,48)(H,41,43)(H,42,49)(H,44,45)/t20-,21-,28-,33-,34-/m0/s1 |
InChI-Schlüssel |
DIQQFBVJYYDILY-DFXXCKAUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Dihydro-6-hydroxy-4-oxo-N-2-pyrazinyl-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12043888.png)
![8-[benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043891.png)


![8-chloro-1,3-dimethyl-9-[2-(4-methylphenyl)-2-oxoethyl]-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B12043907.png)





![N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)
